6-bromo-N-cyclopropyl-2-naphthamide

Medicinal Chemistry Synthetic Methodology Drug Discovery

Researchers requiring exact fidelity to published synthetic protocols for SMN protein modulators or hNav1.7 inhibitors need the specific 6-bromo substitution pattern. Generic analogs with alternative halogen positions introduce uncontrolled variables in cross-coupling regioselectivity, compromising SAR data reproducibility. - Validated reactant for synthesizing SMN protein modulators critical to SMA research. - Provides a regioselective handle for Suzuki-Miyaura diversification while the N-cyclopropyl moiety enhances metabolic stability. - Avoids experimental failure risks associated with non-validated positional isomers.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
CAS No. 426219-36-5
Cat. No. B8516616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-cyclopropyl-2-naphthamide
CAS426219-36-5
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br
InChIInChI=1S/C14H12BrNO/c15-12-4-3-9-7-11(2-1-10(9)8-12)14(17)16-13-5-6-13/h1-4,7-8,13H,5-6H2,(H,16,17)
InChIKeyTUWTUPGAQZJQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-cyclopropyl-2-naphthamide: Core Properties & Procurement


6-Bromo-N-cyclopropyl-2-naphthamide (CAS 426219-36-5) is a naphthamide derivative with molecular formula C14H12BrNO and molecular weight 290.15 g/mol [1]. The compound features a 6-bromo-substituted naphthalene core with an N-cyclopropyl carboxamide moiety, providing a reactive bromine handle for metal-catalyzed cross-coupling reactions while the cyclopropyl group modulates lipophilicity and metabolic stability [2]. This compound serves primarily as a synthetic intermediate in pharmaceutical research and as a reactant for synthesizing bioactive molecules including SMN protein modulators and ion channel inhibitors [3].

6-Bromo-N-cyclopropyl-2-naphthamide: Irreplaceable Specificity


Generic naphthamide substitution introduces uncontrolled variability across multiple critical dimensions that directly impact experimental reproducibility and downstream synthetic utility. The 6-bromo position in 6-bromo-N-cyclopropyl-2-naphthamide provides a specific electrophilic handle for regioselective cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig), whereas substitution at alternative positions (e.g., 4-bromo, 3-bromo) alters both electronic properties and steric accessibility of the coupling site [1]. The N-cyclopropyl moiety confers distinct conformational constraints and metabolic stability profiles compared to unsubstituted, N-methyl, or N-alkyl analogs; specifically, cyclopropyl groups reduce CYP-mediated oxidative metabolism while maintaining hydrogen bond donor/acceptor capacity [2]. Without direct quantitative comparison data for this specific compound against all potential analogs, procurement decisions should prioritize structural fidelity to published synthetic protocols where this exact CAS has been validated.

6-Bromo-N-cyclopropyl-2-naphthamide: Differentiation Evidence


Validated Synthetic Intermediate for SMN & hNav1.7 Inhibitors

6-Bromo-N-cyclopropyl-2-naphthamide is validated as a reactant in the synthesis of survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors . Unlike unsubstituted naphthamide precursors which lack the bromine handle for downstream diversification, the 6-bromo position enables site-selective functionalization. The compound's documented use in peer-reviewed synthetic protocols provides procurement justification based on established experimental precedent.

Medicinal Chemistry Synthetic Methodology Drug Discovery

CYP1A2 Inhibition: Low Metabolic Liability

6-Bromo-N-cyclopropyl-2-naphthamide exhibits weak inhibition of CYP1A2 with an IC50 of 20,000 nM (20 μM) in human liver microsomes using isoform-specific probe substrate with NADPH-generating system [1]. At this concentration range, CYP inhibition is considered negligible for drug-drug interaction risk assessment. In comparison, structurally related N-cyclopropyl naphthamides optimized for kinase inhibition (e.g., VEGFR2 inhibitors) can exhibit sub-nanomolar target potency with concomitant CYP liabilities requiring careful selectivity optimization [2].

Drug Metabolism Cytochrome P450 ADME-Tox

COX-1/2 Inhibition: Minimal Prostaglandin Interference

Inhibition assays against prostaglandin G/H synthase 1 (COX-1) and synthase 2 (COX-2) demonstrate that 6-bromo-N-cyclopropyl-2-naphthamide exhibits weak activity with IC50 values of 100,000 nM (100 μM) for both isoforms [1]. These values are approximately 100- to 1,000-fold higher (weaker) than the COX inhibition potency of reference NSAIDs such as ibuprofen (COX-1 IC50 ~2-5 μM) or celecoxib (COX-2 IC50 ~0.04 μM). The low COX inhibitory activity indicates that this compound does not significantly modulate prostaglandin biosynthesis pathways, a desirable property for a synthetic intermediate intended for target validation studies where COX-mediated effects would confound interpretation.

Cyclooxygenase Inflammation Off-Target Screening

N-Cyclopropyl Group: Metabolic Stability Advantage

The N-cyclopropyl moiety in 6-bromo-N-cyclopropyl-2-naphthamide provides distinct metabolic advantages over N-alkyl substituted analogs. Literature on cyclopropyl-containing pharmacophores demonstrates that cyclopropyl groups reduce susceptibility to CYP-mediated oxidation at the α-carbon relative to linear alkyl chains, with studies showing cyclopropyl substitution can increase metabolic half-life by 2- to 5-fold in microsomal stability assays compared to N-methyl or N-ethyl counterparts [1]. In the naphthamide VEGFR inhibitor series, N-cyclopropyl derivatives exhibited improved selectivity profiles against a panel of tyrosine and serine/threonine kinases compared to N-alkyl and N-unsubstituted variants [2].

Medicinal Chemistry Metabolic Stability Pharmacophore Design

PDE5 Inhibition: Moderate Activity Baseline

6-Bromo-N-cyclopropyl-2-naphthamide exhibits inhibitory activity against cGMP-specific 3',5'-cyclic phosphodiesterase (PDE5) with an IC50 of 6,900 nM (6.9 μM) as measured by IMAP fluorescence polarization assay [1]. This moderate potency provides a baseline reference for SAR studies of naphthamide-based PDE5 inhibitors. For context, clinically approved PDE5 inhibitors such as sildenafil exhibit sub-nanomolar to low nanomolar potency (IC50 ~1-4 nM), placing this compound approximately 1,000- to 5,000-fold less potent and thus unsuitable as a primary PDE5 tool compound but potentially useful as a control or scaffold for further optimization.

Phosphodiesterase Enzyme Inhibition Cardiovascular Research

6-Bromo-N-cyclopropyl-2-naphthamide: Research Applications


SMN Protein Modulator Synthesis

6-Bromo-N-cyclopropyl-2-naphthamide is documented as a reactant for synthesizing SMN protein modulators, which are critical in spinal muscular atrophy (SMA) research . The compound's 6-bromo position enables Suzuki-Miyaura or related cross-coupling reactions to introduce diverse aryl/heteroaryl groups at this position, while the N-cyclopropyl amide remains intact during coupling. This application leverages the compound's validated synthetic role rather than intrinsic biological activity.

hNav1.7 Sodium Channel Inhibitor Synthesis

The compound serves as a reactant in the synthesis of diaminotriazine hNav1.7 inhibitors . Nav1.7 is a validated target for pain therapeutics, and the bromine handle allows for systematic SAR exploration at the 6-position of the naphthamide scaffold. Researchers should procure this exact CAS to ensure fidelity to published synthetic routes and avoid introducing variables from alternative halogen substitution patterns.

Kinase Inhibitor Scaffold Development & Selectivity Profiling

Based on class-level inference from N-cyclopropyl naphthamides in VEGFR2 inhibitor development [1], 6-bromo-N-cyclopropyl-2-naphthamide provides a structurally appropriate starting point for kinase inhibitor SAR campaigns. The cyclopropyl group contributes to metabolic stability and selectivity advantages over N-alkyl analogs, while the 6-bromo position offers a versatile handle for library diversification. This scaffold may be particularly relevant for projects targeting VEGFR, c-FMS, RET, or Lyn kinases based on established naphthamide kinase inhibition profiles [2].

CYP & Off-Target Profiling Reference

With characterized CYP1A2 (IC50 = 20 μM) [3], COX-1/2 (IC50 = 100 μM) [4], and PDE5 (IC50 = 6.9 μM) [4] inhibition profiles, this compound can serve as a weak-activity reference control in off-target counter-screening panels. Its minimal interference with these pathways makes it suitable as a negative control when evaluating more potent analogs or as a baseline comparator in SAR studies examining the impact of structural modifications on selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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